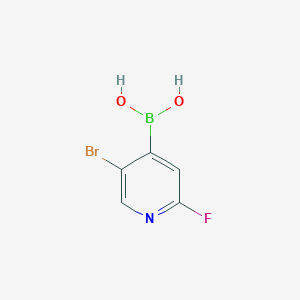

(5-Bromo-2-fluoropyridin-4-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyridine ring, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-4-yl)boronic acid typically involves the halogenation of pyridine derivatives followed by the introduction of boronic acid functionality. One common method is the direct halogenation of 2-fluoropyridine to introduce the bromo group at the 5-position, followed by a subsequent boronic acid formation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine and fluorine sources under controlled conditions. The boronic acid group can be introduced using reagents such as boronic acids or boron trifluoride in the presence of suitable catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Bromo-2-fluoropyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and a base, such as sodium carbonate or potassium phosphate, in the presence of an aryl halide.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Substitution Reactions: These reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, oxidized or reduced derivatives, and substituted pyridines, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its utility in organic synthesis and its role as a building block for more complex molecules. Its applications include:

Chemistry: It is extensively used in cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and materials science.

Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, for research purposes.

Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (5-Bromo-2-fluoropyridin-4-yl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.

Vergleich Mit ähnlichen Verbindungen

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is unique due to its combination of bromo and fluoro substituents on the pyridine ring, which enhances its reactivity and selectivity in cross-coupling reactions. Similar compounds include:

2-Bromo-5-fluoropyridine-4-boronic acid: Similar reactivity but without the boronic acid group.

2-Bromo-5-fluoropyridine: Lacks the boronic acid functionality.

5-Bromo-2-fluoropyridine-4-ol: Contains a hydroxyl group instead of boronic acid.

These compounds differ in their reactivity and the types of reactions they can undergo, making this compound particularly valuable in organic synthesis.

Biologische Aktivität

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of both bromine and fluorine substituents on the pyridine ring, which significantly influence its reactivity and interactions with biological targets. The boronic acid functional group adds to its versatility in medicinal chemistry, allowing for interactions with various biomolecules.

The mechanism of action of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine and fluorine atoms can enhance binding affinity through halogen bonding, which stabilizes the interaction with target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling and cancer progression.

- Anticancer Activity: Studies suggest that boronic acids can act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have demonstrated potent inhibition against various cancer cell lines, with IC50 values in the nanomolar range. A notable study highlighted that a related boronic acid compound inhibited CDK8/19 kinases with an IC50 of approximately 23 nM .

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties, particularly against resistant strains. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For example, compounds similar to this compound have shown promising results against hospital-acquired infections caused by resistant bacteria .

Case Studies

-

CDK Inhibition Study:

A study focused on a series of boronic acid derivatives found that modifications at the pyridine ring significantly affected their potency against CDK8/19. The introduction of polar groups improved metabolic stability and aqueous solubility while maintaining high potency against cancer cells . -

Antibacterial Efficacy:

Another investigation assessed the antibacterial efficacy of boronic acid derivatives against Pseudomonas aeruginosa. Results indicated that these compounds effectively inhibited biofilm formation, a critical factor in chronic infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | Anticancer | ~23 nM | Inhibits CDK8/19 kinases |

| 2-Bromo-5-fluoropyridin-4-yl boronic acid | Antibacterial | 0.004 µM | Effective against resistant strains |

| Vorinostat derivative | Histone Deacetylase | 3.64 µM | Increased potency with fluorination |

Eigenschaften

IUPAC Name |

(5-bromo-2-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGTTXYOGWRRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.